Acrylophenone

Catalog No.
S516117
CAS No.
768-03-6
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylophenone

CAS Number

768-03-6

Product Name

Acrylophenone

IUPAC Name

1-phenylprop-2-en-1-one

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

KUIZKZHDMPERHR-UHFFFAOYSA-N

SMILES

C=CC(=O)C1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

3-Oxo-3-phenylpropene; 3 Oxo 3 phenylpropene; 3Oxo3phenylpropene; Phenyl vinyl ketone; Phenylvinyl ketone; Phenylvinylketone;

Canonical SMILES

C=CC(=O)C1=CC=CC=C1

Description

The exact mass of the compound Acrylophenone is 132.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174109. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Functionalized Molecules

Acrylophenone serves as a starting material for the synthesis of various functionalized molecules with diverse applications. Here are some examples:

  • Heterocyclic compounds: By reacting acrylophenone with appropriate reagents, scientists can synthesize various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles are crucial building blocks for pharmaceuticals, agrochemicals, and functional materials.
  • Fine chemicals: Acrylophenone can be transformed into various fine chemicals, which are high-value, often complex organic molecules used in various industries. These can include dyes, pigments, flavors, and fragrances [].
  • Polymers: Through specific polymerization reactions, acrylophenone can be incorporated into the backbone of polymers. These polymers can have unique properties depending on the reaction conditions and other starting materials, potentially leading to novel materials for applications in electronics, coatings, and adhesives.

These are just a few examples, and the potential applications of acrylophenone as a synthetic precursor are constantly being explored by researchers.

Studies in Organic Reaction Mechanisms

The presence of both a ketone and an alkene functionality in acrylophenone makes it a valuable molecule for studying organic reaction mechanisms. Scientists can use acrylophenone to investigate various organic reactions, such as:

  • Nucleophilic addition reactions: The carbonyl group (C=O) in acrylophenone is susceptible to nucleophilic attack, allowing researchers to study the mechanisms and factors affecting these reactions.
  • Michael addition reactions: The combination of the alkene (C=C) and the carbonyl group creates a Michael acceptor site in acrylophenone. This allows scientists to study Michael addition reactions, which are important for creating carbon-carbon bonds.

Acrylophenone is an organic compound with the molecular formula C9_9H8_8O. It is classified as a ketone and is characterized by the presence of both an acrylate and a phenyl group. The compound can be synthesized through various methods, including the Mannich reaction, which involves acetophenone, formaldehyde, and an amine hydrochloride as key reactants . Acrylophenone exhibits the ability to undergo polymerization, resulting in poly(phenylvinyl ketone), either via radical or anionic mechanisms .

Due to its functional groups:

  • Mannich Reaction: This reaction forms acrylophenone from acetophenone, formaldehyde, and an amine hydrochloride.
  • Polymerization: Acrylophenone can polymerize to form poly(phenylvinyl ketone) using radical initiators like n-butyllithium or through anionic polymerization methods .
  • Alkylation Reactions: It can also undergo side-chain alkylation when treated with formaldehyde in the presence of basic catalysts .

Research indicates that acrylophenone and its derivatives exhibit various biological activities. Some studies suggest potential anticancer properties, as certain acrylophenones have shown cytotoxic effects against cancer cell lines. The mechanism of action may involve the alkylation of thiol groups in proteins due to the presence of the α,β-unsaturated carbonyl moiety, which is reactive towards nucleophiles .

Acrylophenone can be synthesized through several methods:

  • Mannich Reaction: Combining acetophenone, formaldehyde, and an amine hydrochloride.
  • Alkylation of Acetophenone: Using formaldehyde over modified zeolites as catalysts .
  • Acryloyl Chloride Method: Reacting benzene with acryloyl chloride in the presence of aluminum chloride in dichloromethane at low temperatures.

These methods provide flexibility in producing acrylophenone with varying yields and purities.

Acrylophenone finds applications in various fields:

  • Polymer Industry: Used as a comonomer in the production of resins and polymers.
  • Pharmaceuticals: Explored for its potential therapeutic properties, particularly in anticancer research.
  • Material Science: Employed in creating coatings and adhesives due to its polymerization capabilities.

Studies on acrylophenone interactions focus on its reactivity with biological molecules. The compound's ability to form adducts with thiols suggests it may affect protein function, which is crucial for understanding its biological implications. Additionally, research into its interaction with nucleophiles has highlighted its potential as a reactive intermediate in organic synthesis .

Several compounds share structural similarities with acrylophenone, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
AcetophenoneC8_8H8_8OPrecursor for acrylophenone; less reactive
PropiophenoneC9_9H10_10OSimilar structure; different side chain
BenzoylacetyleneC9_9H6_6OContains a similar aromatic system
4-AcetylphenolC9_9H10_10OHydroxyl group adds different reactivity

Acrylophenone's unique feature lies in its dual functionality as both an acrylate and a ketone, allowing for diverse chemical reactivity not seen in some of its analogs.

Structural Features and IUPAC Designation

Acrylophenone’s structure comprises a phenyl group (C₆H₅) attached to a propenone backbone (CH₂=CH-C=O). The α,β-unsaturated carbonyl system enables conjugation between the phenyl ring and the ketone, imparting reactivity toward nucleophilic additions and radical polymerization.

IUPAC Name: 1-phenylprop-2-en-1-one
SMILES: C=CC(=O)c1ccccc1
InChI: InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Molecular Weight: 132.16 g/mol

IdentifierValue
CAS Number768-03-6
PubChem CID12486
ChEMBL ID3099615
SynonymsPhenyl vinyl ketone, vinyl phenyl ketone

Key Functional Groups

  • α,β-Unsaturated ketone: Enables Michael additions, cycloadditions, and polymerization.
  • Aromatic ring: Participates in electrophilic substitution and π-stacking interactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

132.06

LogP

1.88 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O4QWF7V5AA

Other CAS

768-03-6

Wikipedia

Acrylophenone

Dates

Modify: 2023-08-15
1: Watanabe A, Kamada G, Imanari M, Shiba N, Yonai M, Muramoto T. Effect of aging on volatile compounds in cooked beef. Meat Sci. 2015 Sep;107:12-9. doi: 10.1016/j.meatsci.2015.04.004. Epub 2015 Apr 16. PubMed PMID: 25919931.

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